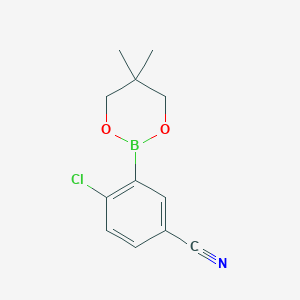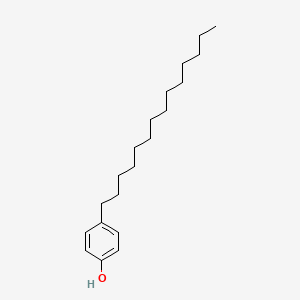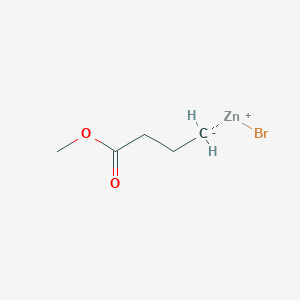
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is a small molecule that has been used in a variety of scientific research applications, including biochemistry, physiology, and drug discovery. It has been studied for its potential to act as an inhibitor of certain enzymes, and its ability to interact with other molecules in a variety of ways.
科学的研究の応用
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its potential to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). It has also been studied for its ability to interact with other molecules in a variety of ways. For example, it has been used in studies of the interaction between proteins and small molecules, as well as to study the binding of drugs to their target sites.
作用機序
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its ability to interact with certain enzymes, such as COX-2. It is believed to act as an inhibitor of COX-2 by binding to the enzyme’s active site and blocking its activity. It has also been studied for its ability to interact with other molecules, such as proteins and small molecules. It is believed to interact with these molecules through hydrogen bonding and other non-covalent interactions.
Biochemical and Physiological Effects
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied for its potential to act as an inhibitor of certain enzymes, such as COX-2. Inhibition of COX-2 has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, pain, and fever. In addition, inhibition of COX-2 has been shown to reduce the risk of certain types of cancer.
実験室実験の利点と制限
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has a number of advantages and limitations when used in laboratory experiments. Some of the advantages include its low cost, its stability in aqueous solutions, and its ability to interact with a variety of molecules. Some of the limitations include its low solubility in organic solvents, its limited availability, and its relatively short shelf life.
将来の方向性
The potential applications of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile are numerous. In the future, it could be used to study the interaction between proteins and small molecules, to study the binding of drugs to their target sites, or to develop new inhibitors of enzymes such as COX-2. It could also be used to study the biochemical and physiological effects of inhibition of COX-2, or to develop new drugs for the treatment of inflammation, pain, and fever. Finally, it could be used to study the potential of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as an anticancer agent.
合成法
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile can be synthesized in a two-step process. The first step involves the reaction of 4-chlorobenzonitrile with 1,3,2-dioxaborinan-2-yl in an aqueous solution of sodium hydroxide. This reaction yields 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, as well as a byproduct of sodium chloride. The second step involves the purification of the reaction mixture by recrystallization.
特性
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BClNO2/c1-12(2)7-16-13(17-8-12)10-5-9(6-15)3-4-11(10)14/h3-5H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPDQRZLYGXTIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene, 95%](/img/structure/B6316158.png)


![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)
